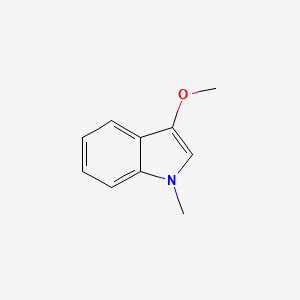
Fmoc-Bph34dC-OH
概要
説明
Fmoc-Bph34dC-OH is a compound that incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in organic synthesis, particularly in peptide synthesis. The Fmoc group is base-labile, making it a popular choice for protecting amine groups during the synthesis of peptides and other complex molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Bph34dC-OH typically involves the coupling of an Fmoc-protected amino acid with a suitable resin, followed by deprotection and further coupling reactions. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of bases such as piperidine for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides and related compounds .
化学反応の分析
Types of Reactions
Fmoc-Bph34dC-OH undergoes various chemical reactions, including:
Oxidation: The Fmoc group can be oxidized under specific conditions.
Reduction: Reduction reactions can be used to modify the Fmoc group or other functional groups in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include bases like piperidine for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized or reduced derivatives of the Fmoc group, and substituted compounds with different functional groups .
科学的研究の応用
Chemistry
In chemistry, Fmoc-Bph34dC-OH is used extensively in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine, allowing for the stepwise assembly of peptides on a solid support .
Biology
In biological research, this compound is used to synthesize peptides and proteins for studying biological processes and interactions. The compound’s ability to form stable, protected intermediates makes it valuable for creating complex biomolecules .
Medicine
In medicine, this compound is used in the development of peptide-based drugs and therapeutic agents. The compound’s stability and ease of deprotection make it suitable for creating bioactive peptides with specific therapeutic properties .
Industry
In the industrial sector, this compound is used in the large-scale production of peptides and other complex molecules. The compound’s compatibility with automated synthesis techniques allows for efficient and scalable production processes .
作用機序
The mechanism of action of Fmoc-Bph34dC-OH involves the protection and deprotection of amine groups during peptide synthesis. The Fmoc group is introduced to the amine, protecting it from unwanted reactions. During deprotection, the Fmoc group is removed using a base, such as piperidine, allowing the amine to participate in further coupling reactions .
類似化合物との比較
Similar Compounds
Boc (tert-butyloxycarbonyl): Another protecting group used in peptide synthesis, but it is acid-labile rather than base-labile.
Cbz (carbobenzyloxy): An older protecting group that requires hydrogenolysis for removal.
Uniqueness
Fmoc-Bph34dC-OH is unique due to its base-labile nature, which allows for mild deprotection conditions. This makes it particularly useful in solid-phase peptide synthesis, where the stability of the peptide-resin linkage is crucial .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties, including its base-labile nature and compatibility with automated synthesis techniques, make it an invaluable tool for researchers and industrial chemists alike.
特性
IUPAC Name |
3-[4-(3,4-dichlorophenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23Cl2NO4/c31-26-14-13-20(16-27(26)32)19-11-9-18(10-12-19)15-28(29(34)35)33-30(36)37-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-14,16,25,28H,15,17H2,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICMSKYPTSUYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=C(C=C5)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[(3Ar,7aR)-2-methyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide;dihydrochloride](/img/structure/B3252560.png)

